

The Natural Occurrence of Triethyl Citrate in the Plant Kingdom: A Technical Guide

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Compound of Interest

Compound Name: Triethyl Citrate

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Abstract

Triethyl citrate, an ester of citric acid and ethanol, is widely recognized for its applications in the food, pharmaceutical, and cosmetic industries. While its industrial synthesis is well-documented, its natural occurrence within the plant kingdom is a less explored yet significant area of phytochemical research. This technical guide provides an in-depth overview of the current knowledge on the natural presence of **triethyl citrate** in plants. It consolidates quantitative data, details the analytical methodologies for its identification and quantification, and proposes a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Triethyl citrate (TEC) is a colorless, odorless liquid that is generally considered safe for human consumption and topical use. It is synthesized industrially by the esterification of citric acid with ethanol.^[1] In recent years, the analysis of plant volatiles and secondary metabolites has led to the identification of **triethyl citrate** as a natural constituent in certain plant species. The presence of this compound in plants opens avenues for research into its physiological role, biosynthetic pathways, and potential as a natural alternative to synthetically produced TEC. This guide aims to collate the fragmented information available on the natural occurrence of **triethyl citrate** in plants to support further scientific inquiry.

Natural Occurrence and Quantitative Data

The identification of **triethyl citrate** in plant extracts has been sporadic, with reports primarily emerging from gas chromatography-mass spectrometry (GC-MS) analyses of plant volatiles and extracts. To date, its presence has been confirmed in the leaves of *Coriandrum sativum* (coriander) and the seeds of *Gliricidia sepium*.^{[2][3]}

Table 1: Quantitative Data on Triethyl Citrate in Plants

Plant Species	Plant Part	Analytical Method	Concentration/ Abundance	Reference
Gliricidia sepium	Seeds	GC-MS	33.47% (relative peak area in ethanolic extract)	[3]
Coriandrum sativum	Leaves	GC-MS	Identified, but not quantified	[2]

Note: The data for *Gliricidia sepium* represents the relative abundance in a specific extract and not the absolute concentration in the plant tissue.

Experimental Protocols

The primary analytical technique for the identification and quantification of **triethyl citrate** in plant matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is based on methodologies reported in the literature for the analysis of plant extracts.^[3]

Sample Preparation and Extraction (Ethanolic Extract)

- **Sample Collection and Preparation:** Collect fresh plant material (e.g., seeds of *Gliricidia sepium*). Wash the material thoroughly and shade dry. Grind the dried material into a fine powder.
- **Soxhlet Extraction:**
 - Accurately weigh a known amount of the powdered plant material.
 - Place the powder in a thimble and position it in a Soxhlet extractor.

- Extract the powder with ethanol as the solvent. The extraction is carried out for a sufficient duration to ensure complete extraction of the desired compounds.
- After extraction, evaporate the solvent from the extract under reduced pressure to obtain the crude ethanolic extract.

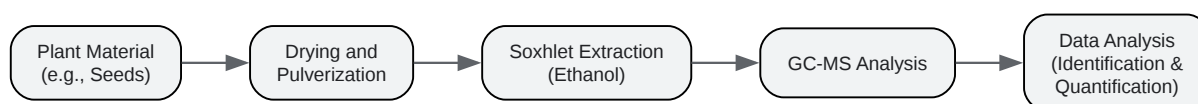
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol for the analysis of **triethyl citrate** in a plant extract:

- Instrumentation: A GC-MS system, such as a Shimadzu TQ 8050, equipped with a capillary column is suitable.
- Column: A column such as the RTX TQ 8050 (60 m x 0.25 mm ID x 1 µm df) is appropriate for separating the components of the extract.[\[3\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 ml/min.[\[3\]](#)
- Injection: Inject a 2 µl sample volume with a split ratio of 10:1.
- Injector Temperature: 250°C.[\[3\]](#)
- Oven Temperature Program:
 - Initial temperature of 50°C, hold for 2 minutes.
 - Ramp up to 180°C at a rate of 5°C/min.
 - Ramp up to 250°C at a rate of 5°C/min.
 - Finally, ramp up to 260°C and hold for 8 minutes.[\[3\]](#)
- Mass Spectrometer Parameters:
 - Ion Source Temperature: 200°C.[\[3\]](#)

- Ionization Energy: 70 eV.[3]
- Mass Scan Range: 45 to 500 m/z.[3]
- Scan Interval: 0.5 seconds.[3]
- Identification: The identification of **triethyl citrate** is achieved by comparing the mass spectrum of the eluted peak with the mass spectrum in a reference library (e.g., NIST). The retention time of the peak can also be compared with that of a pure standard of **triethyl citrate**.

Diagram 1: Experimental Workflow for Triethyl Citrate Analysis



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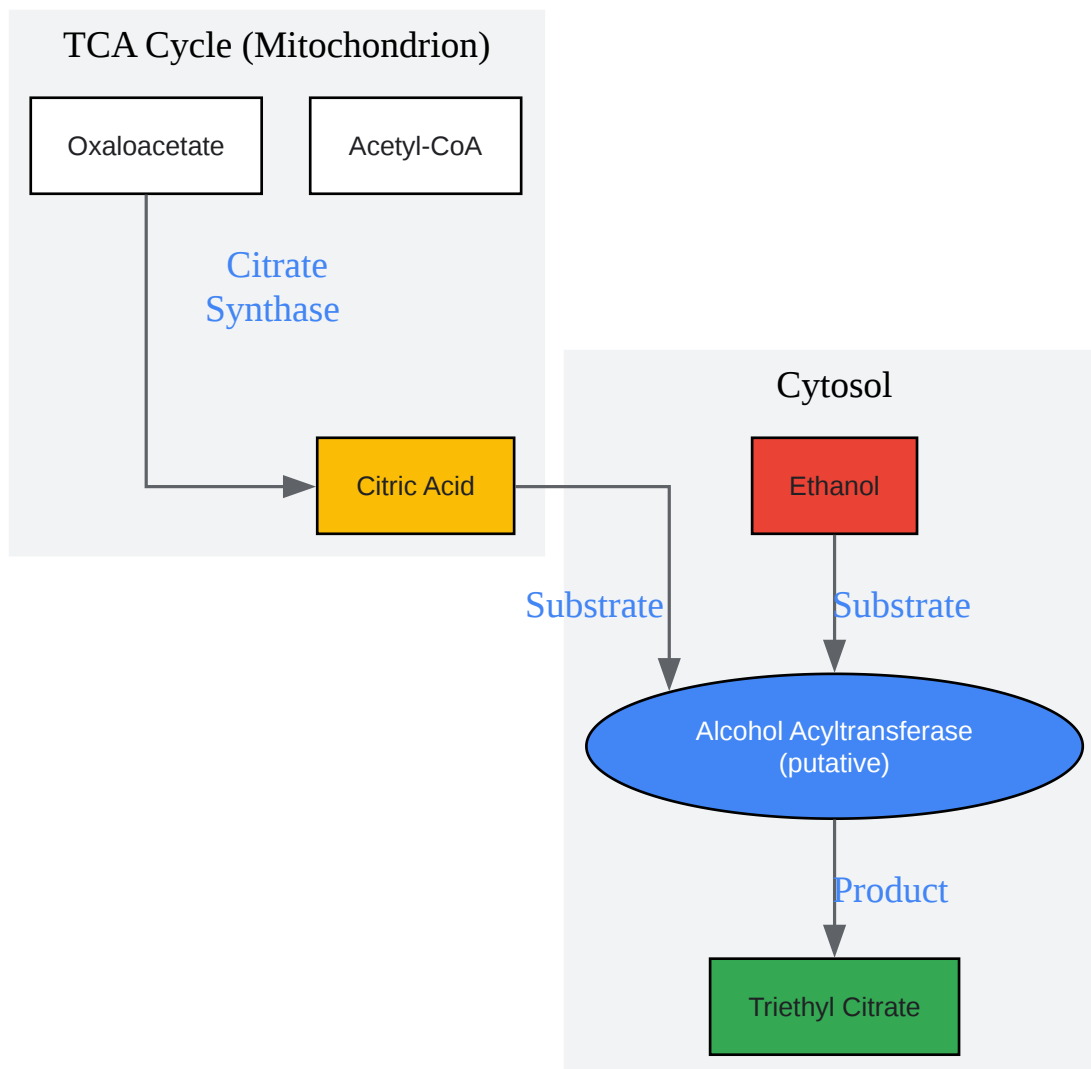
Caption: Workflow for the extraction and analysis of **triethyl citrate** from plant material.

Putative Biosynthetic Pathway

The precise enzymatic pathway for the biosynthesis of **triethyl citrate** in plants has not yet been elucidated. However, based on the known metabolic pathways in plants, a putative pathway can be proposed. Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, which occurs in the mitochondria. Ethanol can be produced in plants through fermentation under anaerobic conditions or as a product of other metabolic pathways.

The final step in the formation of **triethyl citrate** is the esterification of citric acid with three molecules of ethanol. This reaction is likely catalyzed by one or more alcohol acyltransferases (AATs). AATs are a class of enzymes known to catalyze the formation of esters from a variety of alcohols and acyl-CoAs.[4] While AATs are well-known for their role in producing volatile esters that contribute to fruit and flower aromas, their substrate specificity can be broad. It is plausible that an AAT, or a similar ester-forming enzyme, could utilize citric acid (or a derivative like citryl-CoA) and ethanol as substrates.

Diagram 2: Putative Biosynthetic Pathway of Triethyl Citrate



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Caption: Proposed biosynthetic pathway for **triethyl citrate** in plants.

Conclusion and Future Perspectives

The natural occurrence of **triethyl citrate** in plants, although not widely reported, is an intriguing area for further research. The identification of this compound in species from different plant families suggests that its presence may be more common than currently known. Future research should focus on:

- Screening a wider variety of plant species, particularly those in the Apiaceae and Fabaceae families, for the presence of **triethyl citrate**.
- Developing and validating robust quantitative methods, such as LC-MS/MS, for the accurate determination of **triethyl citrate** concentrations in different plant tissues.
- Elucidating the specific enzymes and genes involved in the biosynthesis of **triethyl citrate** in plants. This could involve transcriptomic and proteomic studies of plants known to produce this compound.

A deeper understanding of the natural production of **triethyl citrate** in plants could have significant implications for the food, cosmetic, and pharmaceutical industries, potentially leading to new, natural sources of this valuable compound and new avenues for metabolic engineering in plants.

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